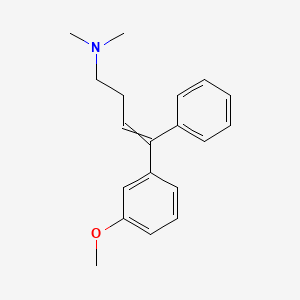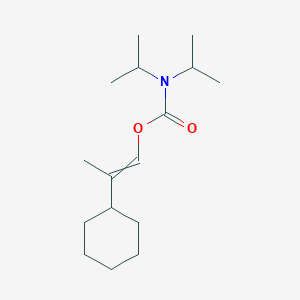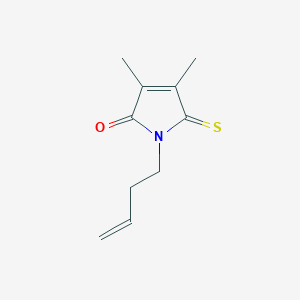
1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes a pyrrolidone ring substituted with a butenyl group, two methyl groups, and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidone ring, followed by the introduction of the butenyl group through a substitution reaction. The sulfanylidene group is then introduced via a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted pyrrolidone derivatives.
Applications De Recherche Scientifique
1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The butenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(But-3-en-1-yl)-3,4-dimethyl-5-oxopyrrolidine-2-thione: Similar structure but with an oxo group instead of a sulfanylidene group.
1-(But-3-en-1-yl)-3,4-dimethyl-5-thioxopyrrolidine-2-one: Similar structure but with a thioxo group instead of a sulfanylidene group.
Uniqueness: 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
651043-88-8 |
|---|---|
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
1-but-3-enyl-3,4-dimethyl-5-sulfanylidenepyrrol-2-one |
InChI |
InChI=1S/C10H13NOS/c1-4-5-6-11-9(12)7(2)8(3)10(11)13/h4H,1,5-6H2,2-3H3 |
Clé InChI |
LALBRKVNRIBGCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)N(C1=O)CCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
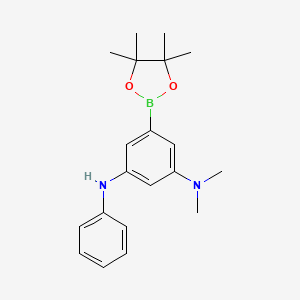
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
propanedinitrile](/img/structure/B12609867.png)
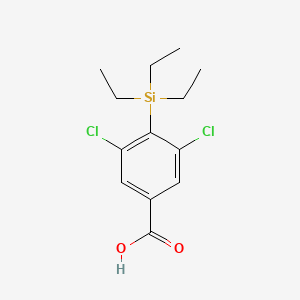

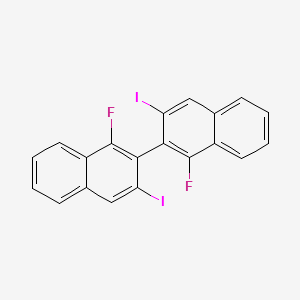
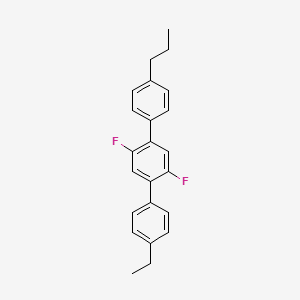
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
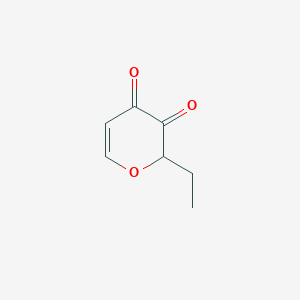
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)

